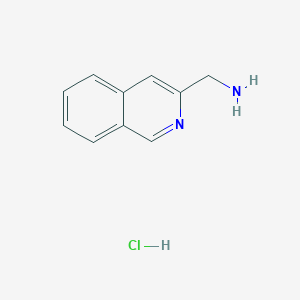

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile

Übersicht

Beschreibung

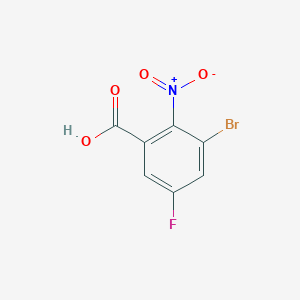

“2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H7ClN4 and a molecular weight of 230.65 g/mol . It is commonly known as ACPB.

Synthesis Analysis

The synthesis of “2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile” involves a reaction with sodium hydrogencarbonate in water and acetonitrile at 80℃ for 5 hours . Another method involves the use of potassium carbonate under similar conditions . The yield of the product in these reactions is approximately 65% .

Wissenschaftliche Forschungsanwendungen

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile is a crucial intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. This compound is synthesized through a series of chemical reactions involving 2-thiouracil, iodomethane, sodium hydroxide, and para-aminobenzonitrile, confirming its structure with proton and carbon-13 nuclear magnetic resonance spectra (Ju Xiu-lia, 2015).

Antimicrobial Activity

A derivative of 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile, namely 5-chloro-2-hydroxy-benzonitrile, serves as a key starting material for synthesizing compounds with antimicrobial properties. These synthesized compounds have shown promising antibacterial and antifungal activity (Mahesh K. Kumar et al., 2022).

Histamine H4 Receptor Ligands

2-Amino-pyrimidines, which include 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile, have been synthesized as ligands for the histamine H4 receptor. These compounds have been studied for their potential in treating inflammation and pain, with some showing potent in vitro and in vivo activity as anti-inflammatory agents and in pain models (R. Altenbach et al., 2008).

Antifolate and Antitumor Agents

Compounds derived from 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile have been designed and synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potent inhibition and potential as antitumor agents (A. Gangjee et al., 2008).

PET Tracers for AMPA Receptors

In the field of imaging, derivatives of 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile have been developed as (18)F-labeled positron emission tomography (PET) tracers for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These tracers have demonstrated good brain uptake in preclinical studies, suggesting their utility in studying neurological conditions (Gengyang Yuan et al., 2016).

Fungicidal Activity

Some novel derivatives synthesized from 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile have shown significant fungicidal activity against various fungal strains, highlighting the compound's utility in agricultural and pharmaceutical applications (Jiao Xu et al., 2018).

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

It’s known that pyrimidine derivatives interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Given the broad range of activities exhibited by pyrimidine derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

It’s known that the synthetic methodologies applied in preparing pyrimidine derivatives can result in molecules with improved druglikeness and adme-tox properties .

Result of Action

Given the broad range of activities exhibited by pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the storage conditions can affect the stability of chemical compounds .

Eigenschaften

IUPAC Name |

2-amino-5-(2-chloropyrimidin-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-11-15-4-3-10(16-11)7-1-2-9(14)8(5-7)6-13/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBXUORRCFXAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)